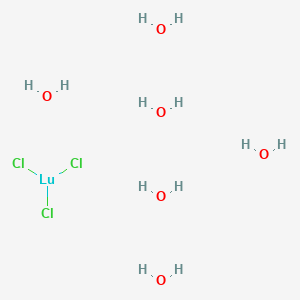
Lutetium(III) chloride hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(III) chloride hexahydrate is a chemical compound composed of lutetium and chlorine with the formula LuCl₃·6H₂O. It forms hygroscopic white monoclinic crystals and is known for its high purity and trace metal basis . This compound is part of the lanthanide series and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium(III) chloride hexahydrate can be synthesized by dissolving lutetium oxide in hydrochloric acid, followed by crystallization. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutetium metal with chlorine gas. This method involves high-temperature conditions and careful handling to prevent contamination and ensure the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium(III) chloride hexahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to pure lutetium metal by heating with elemental calcium.
Substitution: It can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Reduction: Elemental calcium is commonly used as a reducing agent.
Substitution: Various halides and ligands can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Reduction: Pure lutetium metal and calcium chloride are formed.
Substitution: Different lutetium complexes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Lutetium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material to prepare luminescent lutetium aluminum garnet for optical ceramics.
Biology: Utilized in the fabrication of modified glassy carbon electrodes for detecting sulfite in tap water.
Medicine: Acts as a precursor for preparing LuPO₄ nanophosphors for bioimaging.
Industry: Employed in the production of scintillating compositions and other lutetium complexes.
Wirkmechanismus
The mechanism by which lutetium(III) chloride hexahydrate exerts its effects depends on its application. In bioimaging, for example, it acts as a precursor to luminescent materials that emit light upon excitation. The molecular targets and pathways involved vary based on the specific use case .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ytterbium(III) chloride hexahydrate
- Yttrium(III) chloride hexahydrate
- Scandium(III) chloride hexahydrate
Uniqueness
Lutetium(III) chloride hexahydrate is unique due to its specific luminescent properties and high purity, making it particularly valuable in applications requiring precise and reliable results .
Eigenschaften
Molekularformel |
Cl3H12LuO6 |
|---|---|
Molekulargewicht |
389.41 g/mol |
IUPAC-Name |
trichlorolutetium;hexahydrate |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.Cl[Lu](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






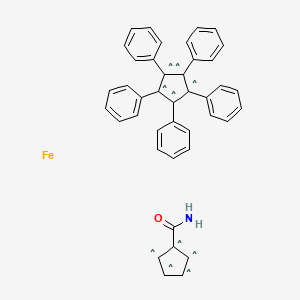




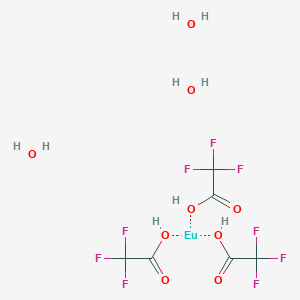
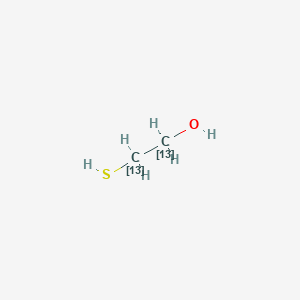

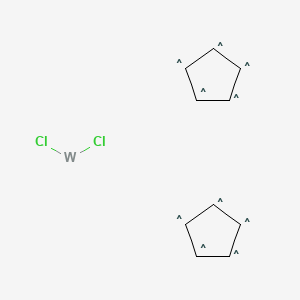
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)
